molecular formula C32H42N4O8 B2641967 Fmoc-homoArg(Boc)2-OH CAS No. 158478-81-0

Fmoc-homoArg(Boc)2-OH

Cat. No.: B2641967
CAS No.: 158478-81-0
M. Wt: 610.708
InChI Key: MIEGDMIQQQRLOZ-VWLOTQADSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-homoArg(Boc)2-OH, also known as N-fluorenylmethoxycarbonyl-N’,N’-di-tert-butyloxycarbonyl-L-homoarginine, is a derivative of homoarginine. It is widely used in solid-phase peptide synthesis due to its ability to protect the amino group during peptide chain elongation. The compound is characterized by the presence of fluorenylmethoxycarbonyl (Fmoc) and di-tert-butyloxycarbonyl (Boc) protecting groups, which provide stability and prevent unwanted side reactions during synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-homoArg(Boc)2-OH typically involves the protection of the amino group of homoarginine with the Fmoc group and the guanidine group with Boc groups. The process begins with the reaction of homoarginine with di-tert-butyl dicarbonate in the presence of a suitable base to form the Boc-protected intermediate. This intermediate is then reacted with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) to introduce the Fmoc group, resulting in the final product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Mechanism of Action

The mechanism of action of Fmoc-homoArg(Boc)2-OH involves the protection of the amino and guanidine groups during peptide synthesis. The Fmoc group is stable under acidic conditions and can be removed under basic conditions, while the Boc groups are stable under basic conditions and can be removed under acidic conditions. This orthogonal protection strategy allows for the sequential addition of amino acids to the growing peptide chain without unwanted side reactions .

Properties

IUPAC Name

(2S)-6-[bis[(2-methylpropan-2-yl)oxycarbonylamino]methylideneamino]-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H42N4O8/c1-31(2,3)43-29(40)35-27(36-30(41)44-32(4,5)6)33-18-12-11-17-25(26(37)38)34-28(39)42-19-24-22-15-9-7-13-20(22)21-14-8-10-16-23(21)24/h7-10,13-16,24-25H,11-12,17-19H2,1-6H3,(H,34,39)(H,37,38)(H2,33,35,36,40,41)/t25-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIEGDMIQQQRLOZ-VWLOTQADSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(=NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC(=NCCCC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H42N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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